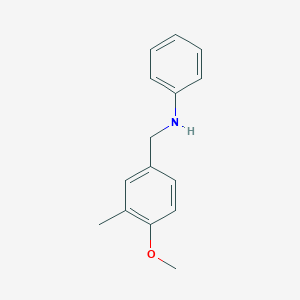

N-(4-methoxy-3-methylbenzyl)aniline

Description

N-(4-Methoxy-3-methylbenzyl)aniline is a substituted aniline derivative featuring a benzyl group modified with a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position. This compound belongs to a class of aromatic amines with applications in organic synthesis, pharmaceuticals, and materials science. For instance, related compounds like 4-methoxy-N-(4-nitrobenzyl)aniline () and 4-chloro-N-(4-methoxybenzyl)aniline () are synthesized using palladium catalysis or reductive amination with NaBH₄, indicating feasible routes for the target compound.

The presence of electron-donating groups (methoxy and methyl) on the benzyl moiety likely enhances solubility in organic solvents and influences reactivity in further functionalization, such as cycloadditions or hydrogen bonding interactions observed in crystal structures of similar molecules ().

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.3g/mol |

IUPAC Name |

N-[(4-methoxy-3-methylphenyl)methyl]aniline |

InChI |

InChI=1S/C15H17NO/c1-12-10-13(8-9-15(12)17-2)11-16-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 |

InChI Key |

GCONJRSWVPOTJH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)CNC2=CC=CC=C2)OC |

Canonical SMILES |

CC1=C(C=CC(=C1)CNC2=CC=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Methylbenzyl)-3-nitroaniline ()

- Structure: Benzyl group substituted with a para-methyl (-CH₃) and aniline ring substituted with a meta-nitro (-NO₂).

- Synthesis : Prepared via modified procedures for educational purposes, emphasizing accessibility for laboratory settings.

- Key Differences : The nitro group introduces strong electron-withdrawing effects, reducing basicity compared to the methoxy/methyl-substituted target compound.

4-Methoxy-N-(4-nitrobenzyl)aniline ()

- Structure: Benzyl group with para-nitro (-NO₂) and aniline ring with para-methoxy (-OCH₃).

- Synthesis : Reductive amination of p-nitrobenzaldehyde and p-anisidine using NaBH₄/MeOH (92% yield).

- Crystal Structure : Stabilized by N–H···O hydrogen bonds and C–H···π interactions, forming dimers and chains .

- Key Differences : The nitro group enhances intermolecular interactions but reduces solubility in polar solvents compared to methyl/methoxy analogs.

2-Benzyl-N-(4-methoxybenzyl)aniline (4aa, )

- Structure: Two benzyl groups—one with para-methoxy and another unsubstituted.

- Synthesis : Imine condensation–isoaromatization pathway.

4-Chloro-N-(4-methoxybenzyl)aniline (3k, )

- Structure : Benzyl group with para-chloro (-Cl) and aniline ring with para-methoxy.

- Synthesis : N-Alkylation via metal-organic frameworks (MOFs).

- Key Differences : Chlorine’s electron-withdrawing nature contrasts with the methyl group in the target compound, altering electronic properties and reactivity.

Physicochemical Properties

Notes:

- Methoxy and methyl groups generally improve solubility in non-polar solvents, whereas nitro or chloro groups enhance crystallinity and intermolecular interactions.

- Yields for reductive amination (e.g., 92% in ) are comparable to other methods like Pd-catalyzed coupling ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.